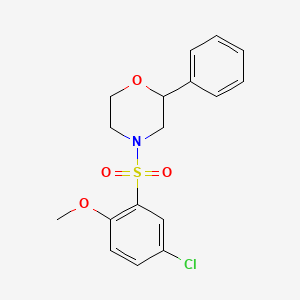

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine

Description

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine is a sulfonylmorpholine derivative characterized by a 5-chloro-2-methoxyphenyl sulfonyl group attached to the morpholine ring at position 4, with a phenyl substituent at position 2. Its design aligns with a class of sulfonamide-containing compounds, which are often explored for antimicrobial, antiviral, or receptor-targeting properties .

Propriétés

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S/c1-22-15-8-7-14(18)11-17(15)24(20,21)19-9-10-23-16(12-19)13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLMSLTUOHBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The chlorine atom in the methoxyphenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analog: 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine

Structural Differences :

- The bromo analog replaces the 5-chloro substituent on the phenyl ring with 5-bromo , increasing atomic weight and polarizability.

Sulfonyl-Containing Antiviral Agent: TAK-652

Structural Differences :

- TAK-652 features a tetrahydro-1-benzazocine core with a sulfonyl-linked phenyl group, contrasting with the morpholine scaffold of the target compound.

- The sulfonyl group in TAK-652 is part of a larger, more complex structure, including a propyl-imidazole side chain, which likely enhances its binding affinity to CXCR4 receptors .

Functional Implications :

- Biological Activity : TAK-652 is a potent CXCR4 antagonist with demonstrated antiviral activity against HIV-1, whereas the target compound’s biological role remains uncharacterized in the provided evidence .

- Solubility and Bioavailability : The benzazocine core and extended side chains in TAK-652 may improve solubility in biological matrices compared to the simpler morpholine-based target compound.

Comparative Data Table

Key Research Findings and Implications

- Halogen Effects : Bromine’s larger atomic radius may enhance hydrophobic binding in the bromo analog, but the 2-phenyl group in the target compound could improve target engagement through steric or aromatic interactions .

- Scaffold Diversity : The benzazocine core in TAK-652 underscores the importance of structural complexity in antiviral activity, while morpholine-based compounds may prioritize metabolic stability .

- Safety Considerations : The bromo analog’s SDS emphasizes respiratory protection, suggesting halogenated sulfonamides require careful handling—a likely consideration for the chloro analog as well .

Activité Biologique

The compound 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine is a morpholine derivative that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to summarize the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine includes a morpholine ring substituted with a sulfonyl group and a chloro-methoxyphenyl moiety. The presence of these functional groups is believed to play a crucial role in the compound's biological activity.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds, including the target compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the substituents can enhance the inhibitory potency against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound | IC50 (μM) | GIC50 (μM) | Target Pathogen |

|---|---|---|---|

| 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine | 22 ± 3 | 10 ± 1 | Mycobacterium tuberculosis |

| 4-Bromophenyl analog | 12 ± 2 | 14 ± 0 | Mycobacterium tuberculosis |

| Unsubstituted analog | >50 | >50 | Mycobacterium tuberculosis |

The compound demonstrated an IC50 value of 22 ± 3 μM against Mycobacterium tuberculosis, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. A study evaluated its impact on various cancer cell lines, revealing selective cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 ± 2 |

| MCF-7 | 18 ± 3 |

| A549 | 20 ± 4 |

The results indicate that the compound is particularly effective against HeLa cells with an IC50 value of 15 ± 2 μM , suggesting its potential for further development as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of halogen groups (like chlorine) and methoxy functionalities significantly enhances the biological activity of morpholine derivatives. For instance, the presence of a chloro group at the para position of the phenyl ring has been associated with increased potency against both bacterial and cancer cell lines.

Case Studies

- Case Study on Antimicrobial Efficacy : A comprehensive evaluation of various morpholine derivatives indicated that those with enhanced lipophilicity and optimal electronic properties exhibited better antimicrobial activity. The target compound's structural features align with these findings, showcasing its effectiveness against resistant strains.

- Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with the compound led to apoptosis in cancer cell lines, indicating a mechanism involving programmed cell death. Further investigations are warranted to explore this pathway in detail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.